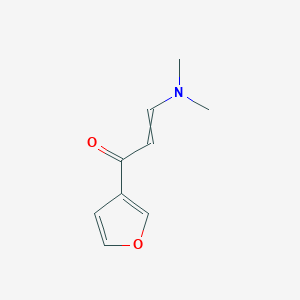METHANONE](/img/structure/B8783228.png)
[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)piperazin-1-ylmethanone: is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrobenzoyl chloride with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit biological activity. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine ring may interact with receptors or enzymes, modulating their activity. The nitrophenyl group could also play a role in its biological effects, potentially through interactions with cellular components.
Comparación Con Compuestos Similares
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
- 4-(2-Hydroxyethyl)piperazin-1-ylmethanone
Comparison: Compared to its analogs, 4-(2-Hydroxyethyl)piperazin-1-ylmethanone is unique due to the presence of the nitro group, which can undergo reduction to form an amino group. This additional functional group provides more opportunities for chemical modifications and potential biological activities. The nitro group also imparts different electronic properties to the compound, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O4/c17-10-9-14-5-7-15(8-6-14)13(18)11-1-3-12(4-2-11)16(19)20/h1-4,17H,5-10H2 |
Clave InChI |
UJNCXOXNSHNUGX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

